4-((2,6-Dimethoxypyrimidin-4-yl)amino)-4-oxobutanoic acid
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Overview
Description
4-((2,6-Dimethoxypyrimidin-4-yl)amino)-4-oxobutanoic acid is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely found in nature, particularly in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dimethoxypyrimidin-4-yl)amino)-4-oxobutanoic acid typically involves the reaction of 2,6-dimethoxypyrimidine with an appropriate amine and a butanoic acid derivative. One common method involves the use of methanol and sodium hydroxide at elevated temperatures to facilitate the reaction . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using large reactors. For example, a 2000L reactor can be used to mix methanol, the condensation product, and caustic soda. The mixture is then heated to 85°C and refluxed for 6 hours. After the reaction is complete, the mixture is cooled, and hydrochloric acid is added to adjust the pH. The product is then isolated by centrifugation and purified by recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-((2,6-Dimethoxypyrimidin-4-yl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-((2,6-Dimethoxypyrimidin-4-yl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((2,6-Dimethoxypyrimidin-4-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide: This compound shares a similar pyrimidine core but has different functional groups attached.
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: Another pyrimidine derivative with distinct chemical properties.
Uniqueness
4-((2,6-Dimethoxypyrimidin-4-yl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer particular chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5/c1-17-8-5-6(12-10(13-8)18-2)11-7(14)3-4-9(15)16/h5H,3-4H2,1-2H3,(H,15,16)(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOQTINITZAKRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NC(=O)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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